molecular formula C9H7N3OS B064157 4-(1,2,3-Thiadiazol-4-yl)benzamide CAS No. 175205-53-5

4-(1,2,3-Thiadiazol-4-yl)benzamide

Cat. No.: B064157
CAS No.: 175205-53-5
M. Wt: 205.24 g/mol
InChI Key: PAVNUEROKSNSDS-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular environment that can have a detrimental effect on cancer cells . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in the reversible hydration of carbon dioxide, a process that is crucial for maintaining pH balance and facilitating CO2 transport . By inhibiting these enzymes, the compound disrupts these processes, potentially leading to an environment that is unfavorable for the growth and proliferation of cancer cells .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a decrease in the growth and proliferation of cancer cells . In studies, some derivatives of the compound have shown cytotoxic activity against cancer cell lines . For example, one study found that a derivative of the compound showed higher efficacy than the standard acetazolamide, with an IC50 value of 0.03±0.01 µM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrases and, consequently, the efficacy of the compound Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, could potentially interact with the compound and alter its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors are used to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVNUEROKSNSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372308
Record name 4-(1,2,3-thiadiazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175205-53-5
Record name 4-(1,2,3-Thiadiazol-4-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3-thiadiazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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